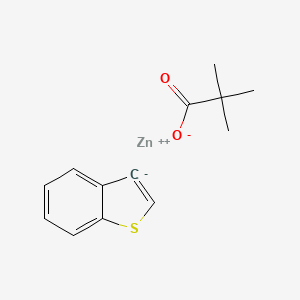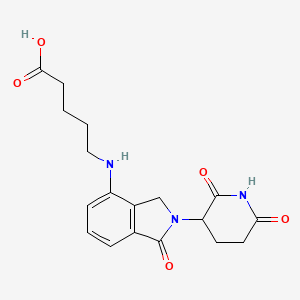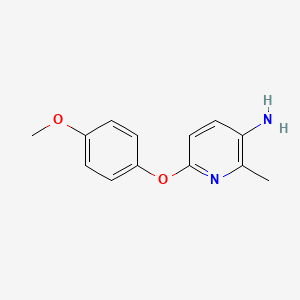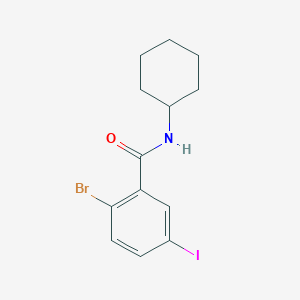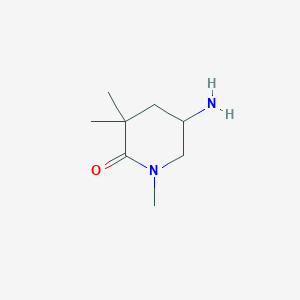
5-Amino-1,3,3-trimethylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3,3-trimethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, characterized by the presence of an amino group and three methyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,3-trimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutanal with ammonia and formaldehyde, followed by cyclization to form the piperidine ring. The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C)
Catalysts: Acidic or basic catalysts to facilitate cyclization
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like crystallization or distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, methanol, or water
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted piperidines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylpiperidin-2-one: Lacks the amino group, resulting in different reactivity and applications.
5-Amino-1,3-dimethylpyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring, leading to different chemical properties and uses.
3,3-Dimethylpiperidine: Lacks the carbonyl group, affecting its chemical behavior and applications.
Uniqueness
5-Amino-1,3,3-trimethylpiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group on the piperidine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
5-amino-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
SYDWEIUIDYLCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN(C1=O)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


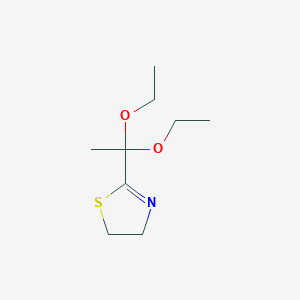
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
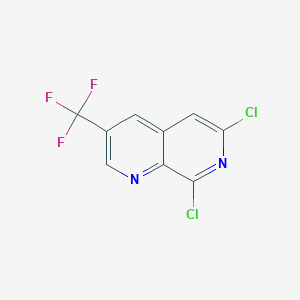
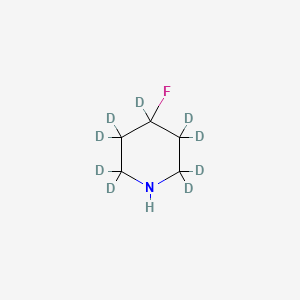
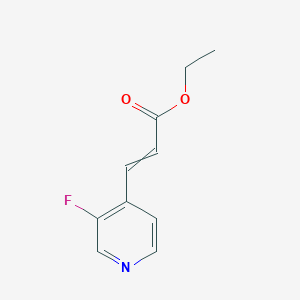

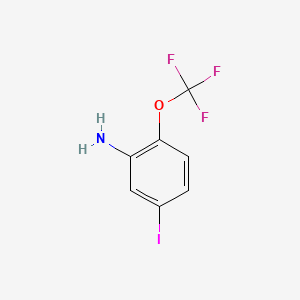

![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
